4-tert-Octylphenol-13C6

Description

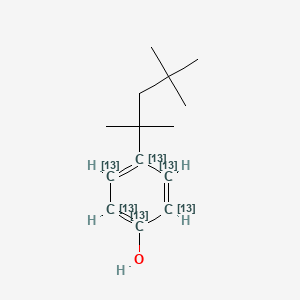

Structure

3D Structure

Properties

IUPAC Name |

4-(2,4,4-trimethylpentan-2-yl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22O/c1-13(2,3)10-14(4,5)11-6-8-12(15)9-7-11/h6-9,15H,10H2,1-5H3/i6+1,7+1,8+1,9+1,11+1,12+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISAVYTVYFVQUDY-UJYFPCGESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(C)(C)C1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)CC(C)(C)[13C]1=[13CH][13CH]=[13C]([13CH]=[13CH]1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70676079 | |

| Record name | 4-(2,4,4-Trimethylpentan-2-yl)(~13~C_6_)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70676079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1173020-24-0 | |

| Record name | 4-(2,4,4-Trimethylpentan-2-yl)(~13~C_6_)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70676079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1173020-24-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: 4-tert-Octylphenol-¹³C₆ (CAS: 1173020-24-0)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 4-tert-Octylphenol-¹³C₆, a stable isotope-labeled internal standard crucial for the accurate quantification of 4-tert-octylphenol (B29142), a well-known environmental contaminant and endocrine-disrupting chemical. This document outlines its chemical and physical properties, details its application in analytical methodologies, and discusses the biological signaling pathways impacted by its unlabeled analogue.

Physicochemical and Product Data

Quantitative data for 4-tert-Octylphenol-¹³C₆ has been compiled from various suppliers and presented in the tables below for easy reference and comparison.[1][2][3][4][5]

Table 1: Chemical Identifiers and Properties

| Property | Value |

| CAS Number | 1173020-24-0[1][2] |

| Unlabeled CAS No. | 140-66-9[2] |

| Molecular Formula | ¹³C₆C₈H₂₂O[2] |

| Molecular Weight | 212.28 g/mol [1][2][3][4] |

| Accurate Mass | 212.1872[2] |

| Isotopic Purity | >99%[5] |

| Chemical Purity | >95% (HPLC)[2], 98%[5] |

| Format | Neat Solid or Solution[2][4] |

| Storage Temperature | +4°C[2] or -20°C (as solution) |

Table 2: Supplier-Specific Product Information

| Supplier | Product Format | Concentration |

| LGC Standards | Neat | N/A |

| MedChemExpress | Solid | N/A |

| Santa Cruz Biotechnology | Solid | N/A |

| Cambridge Isotope Labs | Solution in Methanol (B129727) | 100 µg/mL[4] |

| Sigma-Aldrich | Solution in Acetone | 10 µg/mL |

Experimental Protocols

4-tert-Octylphenol-¹³C₆ is primarily utilized as an internal standard in isotope dilution mass spectrometry (IDMS) methods for the quantification of 4-tert-octylphenol in biological and environmental matrices. The following is a generalized experimental protocol for the analysis of 4-tert-octylphenol in urine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Objective: To determine the concentration of 4-tert-octylphenol in a urine sample.

Materials:

-

Urine sample

-

4-tert-Octylphenol-¹³C₆ internal standard (ISTD) spiking solution (e.g., 1 mg/L in acetonitrile)[1]

-

β-glucuronidase enzyme

-

Acetate (B1210297) buffer (pH 5)

-

Acetonitrile

-

Ultrapure water

-

Solid Phase Extraction (SPE) cartridges

-

LC-MS/MS system

Methodology:

-

Sample Preparation:

-

Thaw frozen urine samples to room temperature.

-

To a 1 mL aliquot of urine, add a known amount of the 4-tert-Octylphenol-¹³C₆ ISTD spiking solution.[1]

-

Add acetate buffer to adjust the pH to 5.

-

Add β-glucuronidase to enzymatically hydrolyze the conjugated forms of 4-tert-octylphenol.[1]

-

Incubate the sample (e.g., at 37°C for a specified time).

-

-

Solid Phase Extraction (SPE):

-

Condition the SPE cartridge with methanol followed by water.

-

Load the prepared urine sample onto the SPE cartridge.

-

Wash the cartridge to remove interferences.

-

Elute the analyte and internal standard with an appropriate solvent (e.g., acetonitrile).

-

Evaporate the eluate to dryness and reconstitute in a suitable solvent for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample into the LC-MS/MS system.

-

Separate the analytes using a suitable C18 analytical column.[6]

-

Detect and quantify the native 4-tert-octylphenol and the ¹³C₆-labeled internal standard using tandem mass spectrometry, typically in negative ion mode.[7]

-

Monitor specific precursor-to-product ion transitions for both the analyte and the internal standard.

-

-

Quantification:

-

A calibration curve is generated using standards of unlabeled 4-tert-octylphenol and a constant concentration of the ¹³C₆-labeled internal standard.

-

The concentration of 4-tert-octylphenol in the sample is calculated based on the ratio of the peak area of the native analyte to the peak area of the internal standard.

-

Mandatory Visualizations

Below are diagrams illustrating a typical experimental workflow and a relevant signaling pathway.

References

- 1. series.publisso.de [series.publisso.de]

- 2. 4-tert-Octylphenol-13C6 | LGC Standards [lgcstandards.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. 4-ð¡ððð¡-Octylphenol (ring-¹³Câ, 99%) 100 µg/mL in methanol - Cambridge Isotope Laboratories, CLM-10452-1.2 [isotope.com]

- 5. scbt.com [scbt.com]

- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Molecular Weight of 4-tert-Octylphenol-13C6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the molecular weight of 4-tert-Octylphenol (B29142) and its stable isotope-labeled counterpart, 4-tert-Octylphenol-13C6. Understanding the precise molecular weight of isotopically labeled compounds is critical for their application as internal standards in quantitative analysis, particularly in mass spectrometry-based methods used in environmental monitoring, drug metabolism studies, and clinical diagnostics.

Molecular Weight and Chemical Formula

4-tert-Octylphenol is an organic compound classified as an alkylphenol. Its isotopically labeled form, this compound, is synthesized by incorporating six Carbon-13 (¹³C) atoms into the phenol (B47542) ring structure. This labeling increases the mass of the molecule by approximately 6 Daltons, allowing it to be distinguished from its unlabeled analog by mass spectrometry without altering its chemical properties.

The chemical formula for standard 4-tert-Octylphenol is C₁₄H₂₂O.[1][2][3] For the labeled compound, the formula is represented as C₈¹³C₆H₂₂O, indicating that six of the fourteen carbon atoms are the ¹³C isotope.[4][5]

Data Presentation: Molecular Weight Comparison

The table below summarizes the key molecular weight data for both unlabeled and ¹³C-labeled 4-tert-Octylphenol. The monoisotopic mass is calculated using the mass of the most abundant or specific isotope for each atom (e.g., ¹²C, ¹H, ¹⁶O, and ¹³C), while the average molecular weight (or molar mass) is a weighted average of all naturally occurring isotopes of each element.

| Compound | Chemical Formula | Type of Molecular Weight | Value (Da) |

| 4-tert-Octylphenol | C₁₄H₂₂O | Average Molecular Weight | 206.32[1][2][6] |

| Monoisotopic Mass | 206.167065[3] | ||

| This compound | C₈¹³C₆H₂₂O | Average Molecular Weight | 212.28[4][5][7] |

| Monoisotopic Mass | 212.1872[8] |

Note: The difference in monoisotopic mass (212.1872 Da - 206.167065 Da = 6.020135 Da) is due to the substitution of six ¹²C atoms (monoisotopic mass ≈ 12.000000 Da) with six ¹³C atoms (monoisotopic mass ≈ 13.003355 Da).[9][10][11]

Experimental Protocols: Molecular Weight Determination by Mass Spectrometry

The definitive method for determining the molecular weight of a compound and confirming its isotopic composition is mass spectrometry (MS).

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules. For 4-tert-Octylphenol and its ¹³C-labeled analog, an ionization technique such as Electrospray Ionization (ESI) or Electron Ionization (EI) would be employed. Once ionized, the molecules are accelerated into a mass analyzer (e.g., Quadrupole, Time-of-Flight, or Orbitrap), which separates the ions based on their m/z. The detector records the abundance of each ion, generating a mass spectrum. The peak corresponding to the intact molecule is the molecular ion peak, from which the molecular weight is determined.

Workflow:

-

Sample Preparation: A dilute solution of the analyte (e.g., this compound) is prepared in a suitable solvent like methanol (B129727) or acetonitrile.

-

Infusion/Injection: The sample is introduced into the mass spectrometer, typically via direct infusion or coupled with a chromatographic system like Liquid Chromatography (LC) or Gas Chromatography (GC).

-

Ionization: The molecules are ionized. In ESI, a high voltage is applied to a liquid to create an aerosol, leading to charged droplets from which ions are formed.

-

Mass Analysis: The ions are guided into the mass analyzer. In a high-resolution instrument, the analyzer can distinguish between the monoisotopic masses of the unlabeled (206.167 Da) and labeled (212.187 Da) compounds with high precision.

-

Detection: The separated ions are detected, and their relative abundances are plotted against their m/z values to create a mass spectrum. The resulting spectrum will clearly show two distinct molecular ion peaks separated by approximately 6 Da, confirming the identity and isotopic purity of the labeled standard.

Visualization of Application Workflow

Isotopically labeled standards like this compound are indispensable for accurate quantification using the isotope dilution method. The following diagram illustrates the typical workflow for quantifying an analyte in a complex sample (e.g., environmental water, biological fluid) using LC-MS.

Caption: Workflow for analyte quantification using an isotopically labeled internal standard.

References

- 1. 4-tert-octylphenol [chembk.com]

- 2. GSRS [precision.fda.gov]

- 3. 4-Tert-octylphenol | C14H22O | CID 8814 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. 4-tert-オクチルフェノール 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. scbt.com [scbt.com]

- 8. This compound | LGC Standards [lgcstandards.com]

- 9. Carbon-12 - isotopic data and properties [chemlin.org]

- 10. Carbon-13 - isotopic data and properties [chemlin.org]

- 11. Carbon-13 | C | CID 175670880 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-tert-Octylphenol-¹³C₆: Structure, Synthesis, and Application

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-tert-Octylphenol-¹³C₆, an isotopically labeled compound crucial for quantitative analysis in various scientific disciplines. The guide details its chemical structure, proposes a robust synthesis protocol, and outlines its primary application as an internal standard in analytical methodologies.

Chemical Structure and Properties

4-tert-Octylphenol-¹³C₆ is a stable isotope-labeled version of 4-tert-octylphenol, where the six carbon atoms of the phenol (B47542) ring are replaced with carbon-13 (¹³C) isotopes. This isotopic labeling provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification, as it co-elutes with the unlabeled analyte but is detected at a different mass-to-charge ratio.

The structural details and key properties of 4-tert-Octylphenol-¹³C₆ are summarized in the table below.

| Property | Value | Reference |

| Chemical Name | 4-(2,4,4-trimethylpentan-2-yl)phenol-¹³C₆ | [1] |

| Synonyms | 4-tert-Octylphenol (phenyl-¹³C₆) | [2] |

| Molecular Formula | ¹³C₆C₈H₂₂O | [1] |

| Molecular Weight | 212.28 g/mol | [1] |

| CAS Number | 1173020-24-0 | [1] |

| Isotopic Purity | ≥99 atom % ¹³C | [2] |

| Chemical Purity | >95% (HPLC) | [1] |

| Appearance | Solid | [2] |

| SMILES | CC(C)(C)CC(C)(C)c1cc--INVALID-LINK--c[c:13]1 | [1] |

| InChI | InChI=1S/C14H22O/c1-13(2,3)10-14(4,5)11-6-8-12(15)9-7-11/h6-9,15H,10H2,1-5H3/i6+1,7+1,8+1,9+1,11+1,12+1 | [2] |

Synthesis of 4-tert-Octylphenol-¹³C₆

The synthesis of 4-tert-Octylphenol-¹³C₆ is not extensively detailed in publicly available literature. However, a plausible and effective method is the Friedel-Crafts alkylation of phenol-¹³C₆ with diisobutylene. This reaction introduces the tert-octyl group to the para position of the labeled phenol ring.

Proposed Synthesis Pathway

The synthesis involves the electrophilic substitution of a proton on the phenol-¹³C₆ ring with a tert-octyl carbocation generated from diisobutylene in the presence of an acid catalyst.

References

Technical Guide: 4-tert-Octylphenol-¹³C₆ for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 4-tert-Octylphenol-¹³C₆, a stable isotope-labeled compound crucial for accurate quantification and research into the biological effects of 4-tert-octylphenol (B29142). This document outlines its chemical and physical properties, identifies key suppliers, presents a detailed experimental protocol for its use as an internal standard, and illustrates its relevance in the context of endocrine disruption signaling pathways.

Core Compound Information and Availability

4-tert-Octylphenol-¹³C₆ is the ¹³C labeled version of 4-tert-octylphenol, an organic compound used in the manufacturing of various products and recognized as an endocrine-disrupting chemical. The incorporation of six carbon-13 atoms into the phenol (B47542) ring provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based analytical methods.[1] This allows for precise quantification of the unlabeled analyte in complex matrices by correcting for variations during sample preparation and analysis.[2][3]

Quantitative Data from Suppliers

The following tables summarize the key specifications of 4-tert-Octylphenol-¹³C₆ available from various suppliers.

Table 1: General and Chemical Data

| Property | Value | Source |

| Analyte Name | 4-tert-Octylphenol ring-¹³C₆ | LGC Standards[4] |

| CAS Number | 1173020-24-0 | LGC Standards[4] |

| Unlabeled CAS Number | 140-66-9 | Santa Cruz Biotechnology[5] |

| Molecular Formula | ¹³C₆C₈H₂₂O | LGC Standards[4], Santa Cruz Biotechnology[5] |

| Molecular Weight | 212.28 g/mol | LGC Standards[4], Santa Cruz Biotechnology[5] |

| Accurate Mass | 212.1872 | LGC Standards[4] |

| Isotopic Purity | >99% | Santa Cruz Biotechnology[5], Sigma-Aldrich[6] |

| Chemical Purity | >95% (HPLC) | LGC Standards[4] |

| Assay | 97% (CP) | Sigma-Aldrich[6] |

| Form | Solid | Sigma-Aldrich[6] |

| Storage Temperature | +4°C | LGC Standards[4] |

Table 2: Supplier-Specific Information

| Supplier | Product Code/Name | Notes |

| LGC Standards | 4-tert-Octylphenol-¹³C₆ | Offers exact weight packaging with a certificate of mass.[4] |

| Santa Cruz Biotechnology | 4-tert-Octylphenol-¹³C₆ | Purity of 98% with isotopic purity >99%.[5] |

| MedChemExpress | 4-tert-Octylphenol-¹³C₆ | States use as a tracer and internal standard for NMR, GC-MS, or LC-MS.[1] |

| Sigma-Aldrich | 4-tert-Octylphenol-(phenyl-¹³C₆) | Provides detailed safety and handling information.[6] |

| Cambridge Isotope Laboratories | 4-tert-Octylphenol (ring-¹³C₆, 99%) | Available as a solution in methanol (B129727) (100 µg/mL).[7] |

Experimental Protocol: Quantification of 4-tert-Octylphenol in Urine by LC-MS/MS

This protocol details the use of 4-tert-Octylphenol-¹³C₆ as an internal standard for the determination of 4-tert-octylphenol in urine samples, adapted from a published biomonitoring method.[4][8] This method is highly relevant for assessing human exposure to this endocrine disruptor.

Materials and Reagents

-

4-tert-Octylphenol (unlabeled standard)

-

4-tert-Octylphenol-¹³C₆ (Internal Standard - ISTD)

-

Acetonitrile (LC-MS grade)

-

Sodium acetate (B1210297) buffer

-

β-glucuronidase

-

Pooled urine for calibration standards

-

2 mL crimp vials

Procedure

-

Preparation of Standard and ISTD Solutions:

-

Stock Solution (1000 mg/L): Accurately weigh 10 mg of 4-tert-octylphenol and dissolve in a 10 mL volumetric flask with acetonitrile.

-

ISTD Spiking Solution (1 mg/L): Pipette 1 mL of a 1000 mg/L stock solution of 4-tert-Octylphenol-¹³C₆ into a 10 mL volumetric flask and bring to volume with acetonitrile.[4]

-

-

Sample Preparation:

-

Thaw urine samples at room temperature and mix thoroughly.

-

Transfer 0.5 mL of the urine sample into a 2 mL crimp vial.

-

Add 10 µL of the ISTD spiking solution.

-

Add 1 mL of sodium acetate buffer and vortex to mix.[4]

-

-

Enzymatic Hydrolysis:

-

To release conjugated 4-tert-octylphenol, add 10 µL of β-glucuronidase to the sample vial.

-

Seal the vial, mix thoroughly, and incubate overnight (approximately 16 hours) at 37°C.[4]

-

-

LC-MS/MS Analysis:

-

After incubation, the samples are ready for analysis.

-

Employ an LC-MS/MS system with online Solid Phase Extraction (SPE) for sample cleanup and concentration.

-

Separate the analytes using a suitable liquid chromatography method.

-

Detect and quantify 4-tert-octylphenol and 4-tert-Octylphenol-¹³C₆ using tandem mass spectrometry.[4][8]

-

-

Calibration and Quantification:

-

Prepare calibration standards in pooled urine over a suitable concentration range (e.g., 0.5 to 100 µg/L).[4]

-

Process the calibration standards in the same manner as the unknown samples.

-

Quantify the amount of 4-tert-octylphenol in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

Signaling Pathway: Endocrine Disruption by 4-tert-Octylphenol

4-tert-Octylphenol is a known xenoestrogen, meaning it can mimic the effects of estrogen in the body.[5] Its endocrine-disrupting activity is primarily mediated through its interaction with estrogen receptors (ERα and ERβ).[5][9] The following diagram illustrates the general mechanism of action.

Caption: Estrogenic signaling pathway of 4-tert-octylphenol.

This pathway shows that 4-tert-octylphenol can enter the cell and bind to estrogen receptors, leading to the transcription of estrogen-responsive genes and subsequent cellular responses. This can disrupt normal endocrine function and has been associated with adverse effects on reproductive health and development.[7][10] Studies have shown that 4-tert-octylphenol can act as an ERα agonist and antagonist, as well as an androgen receptor (AR) antagonist, highlighting its complex interaction with the endocrine system.[9]

Conclusion

4-tert-Octylphenol-¹³C₆ is an indispensable tool for researchers studying the prevalence and biological impact of 4-tert-octylphenol. Its use as an internal standard in isotope dilution mass spectrometry ensures the high accuracy and precision required for biomonitoring and environmental analysis. Understanding its role in mimicking natural hormones is critical for assessing the risks posed by this and other endocrine-disrupting chemicals. The information provided in this guide serves as a foundational resource for the effective application of 4-tert-Octylphenol-¹³C₆ in scientific research.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Isotope-dilution gas chromatography-mass spectrometry coupled with injection-port butylation for the determination of 4-t-octylphenol, 4-nonylphenols and bisphenol A in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. library.dphen1.com [library.dphen1.com]

- 4. series.publisso.de [series.publisso.de]

- 5. Does 4-tert-octylphenol affect estrogen signaling pathways in bank vole Leydig cells and tumor mouse Leydig cells in vitro? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 7. Exposure to 4-tert-octylphenol accelerates sexual differentiation and disrupts expression of steroidogenic factor 1 in developing bullfrogs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. In vitro profiling of endocrine disrupting effects of phenols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Impact of the environmental endocrine disruptor 4-octylphenol on reproductive function in pubertal male mice - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Safety of 4-tert-Octylphenol-13C6

This technical guide provides a comprehensive overview of the safety, handling, and toxicological profile of 4-tert-Octylphenol-13C6. The information is intended for researchers, scientists, and professionals in drug development and related fields. The data presented is a consolidation of information from various supplier safety data sheets for the unlabeled 4-tert-Octylphenol, as the isotopic labeling is not expected to significantly alter its chemical hazards, and product information for the 13C6 labeled compound.

Chemical and Physical Properties

This compound is the isotopically labeled form of 4-tert-Octylphenol, a synthetic organic compound. The incorporation of six carbon-13 atoms in the phenol (B47542) ring makes it a valuable internal standard for analytical applications, particularly in mass spectrometry-based methods for environmental and biological monitoring.

| Property | Value | Citations |

| Chemical Name | 4-(2,4,4-trimethylpentan-2-yl)phenol-1,2,3,4,5,6-13C6 | [1] |

| CAS Number | 1173020-24-0 | [1] |

| Unlabeled CAS Number | 140-66-9 | [1] |

| Molecular Formula | ¹³C₆C₈H₂₂O | [1][2] |

| Molecular Weight | 212.28 g/mol | [1][2] |

| Appearance | White powder/solid | [3][4] |

| Melting Point | 79-82 °C | [3][5] |

| Boiling Point | 175 °C at 30 mmHg | [6] |

| Flash Point | 132 °C | [3] |

| Solubility | Soluble in alcohol, xylenes, and acetone. Slightly soluble in water (0.007 g/L at 20 °C). | [3][6] |

| Purity | >95% (HPLC) | [1] |

| Isotopic Purity | 99 atom % ¹³C | [2] |

Toxicological Information

The primary toxicological concern associated with 4-tert-Octylphenol is its activity as an endocrine-disrupting chemical. It is known to exhibit estrogenic effects by interacting with the estrogen receptor.

| Endpoint | Value | Species | Citations |

| Oral LD₅₀ | 3210 mg/kg | Mouse | [3] |

| Hazard Classifications | Causes skin irritation (H315), Causes serious eye damage (H318), Very toxic to aquatic life with long lasting effects (H410). | Not applicable | [2][7] |

Safety and Handling

Proper handling and storage of this compound are crucial to minimize exposure and ensure laboratory safety.

| Aspect | Recommendation | Citations |

| Personal Protective Equipment (PPE) | Wear protective gloves, protective clothing, and eye protection. | [3] |

| Handling | Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Ensure good ventilation. Wash hands thoroughly after handling. | [5][8] |

| Storage | Store in a cool, dry, and well-ventilated place. Keep container tightly closed. Store with phenols and cresols. | [3][5] |

| In case of Fire | Use a tri-class dry chemical fire extinguisher. | [3] |

| Accidental Release | Sweep up the spill, place in a sealed container for disposal. Ventilate the area and wash the spill site after material pickup is complete. | [3] |

| Incompatibilities | Strong oxidizers and strong bases. | [3] |

Experimental Protocols

4-tert-Octylphenol is recognized as an endocrine disruptor due to its estrogenic activity. The following are summaries of key experimental protocols used to assess the estrogenic potential of chemical compounds.

Uterotrophic Bioassay (OECD Test Guideline 440)

The uterotrophic bioassay is an in vivo screening test for estrogenic properties of a chemical. It is based on the measurement of the increase in uterine weight in rodents.

Methodology:

-

Animal Model: Immature female rats or mice (post-weaning, pre-puberty) or ovariectomized adult females are used. These models have a non-functional hypothalamic-pituitary-ovarian axis, resulting in low endogenous estrogen levels and a sensitive response to exogenous estrogens.

-

Administration: The test chemical is administered daily for three consecutive days via oral gavage or subcutaneous injection. A vehicle control group and a positive control group (e.g., ethinyl estradiol) are included.

-

Necropsy: Approximately 24 hours after the final dose, the animals are euthanized.

-

Uterine Weight Measurement: The uterus is carefully dissected, trimmed of fat and connective tissue, and weighed (both wet and blotted weight).

-

Data Analysis: A statistically significant increase in the mean uterine weight of the treated group compared to the vehicle control group indicates a positive estrogenic response.[8][9]

MCF-7 Cell Proliferation Assay (E-SCREEN)

The E-SCREEN assay is an in vitro method to assess the estrogenic activity of a substance by measuring the proliferation of the human breast cancer cell line, MCF-7.

Methodology:

-

Cell Culture: MCF-7 cells, which are estrogen-responsive, are cultured in a phenol red-free medium supplemented with charcoal-dextran stripped fetal bovine serum to remove endogenous steroids.

-

Seeding: Cells are seeded in 96-well plates and allowed to attach.

-

Treatment: The cells are then exposed to various concentrations of the test chemical. A vehicle control and a positive control (e.g., 17β-estradiol) are run in parallel.

-

Incubation: The plates are incubated for a period of 6 days, with media and test compounds renewed on day 3.

-

Cell Proliferation Measurement: Cell proliferation is quantified using a suitable method, such as the sulforhodamine B (SRB) assay, which stains total cellular protein.

-

Data Analysis: An increase in cell number compared to the hormone-free control indicates an estrogenic effect.

Yeast Estrogen Screen (YES) Assay

The YES assay is a recombinant yeast-based in vitro assay to detect estrogenic compounds.

Methodology:

-

Yeast Strain: A genetically modified strain of Saccharomyces cerevisiae is used. This strain contains the human estrogen receptor (hER) gene and a reporter gene (e.g., lacZ for β-galactosidase) under the control of estrogen response elements (EREs).

-

Exposure: The yeast cells are exposed to the test compound in a 96-well plate format.

-

Incubation: The plates are incubated to allow for any estrogenic compound to bind to the hER, which then activates the transcription of the reporter gene.

-

Detection: A chromogenic substrate (e.g., CPRG) is added. If β-galactosidase has been produced, it will cleave the substrate, resulting in a color change (e.g., from yellow to red).

-

Measurement: The color change is quantified spectrophotometrically. The intensity of the color is proportional to the estrogenic activity of the compound.[10]

Diagrams

Estrogen Receptor Signaling Pathway

4-tert-Octylphenol exerts its endocrine-disrupting effects primarily by acting as an agonist for the estrogen receptor (ER). The diagram below illustrates the classical genomic signaling pathway of the estrogen receptor.

Caption: Estrogen Receptor (ER) signaling pathway activated by 4-tert-Octylphenol.

Experimental Workflow for Assessing Estrogenic Activity

The following diagram outlines a typical workflow for assessing the potential estrogenic activity of a test compound like this compound.

Caption: Workflow for assessing the estrogenic activity of a chemical compound.

Safe Handling Procedures for this compound

This diagram illustrates the logical relationship between hazard identification and the implementation of control measures for the safe handling of this compound.

Caption: Logical relationship of safety handling procedures for this compound.

References

- 1. biotoxik.it [biotoxik.it]

- 2. XenoScreen XL YES - Yeast Estrogen Screen - Test Kit for the Detectio [xenometrix.ch]

- 3. ftb.com.hr [ftb.com.hr]

- 4. epa.gov [epa.gov]

- 5. E-SCREEN - Wikipedia [en.wikipedia.org]

- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. oecd.org [oecd.org]

- 9. oecd.org [oecd.org]

- 10. Yeast Estrogen and Androgen Screens | Ecotox Centre [ecotoxcentre.ch]

An In-depth Technical Guide to the Solubility of 4-tert-Octylphenol-13C6 in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-tert-Octylphenol-13C6 in various organic solvents. The information presented is crucial for researchers and professionals in drug development and other scientific fields who require precise handling and application of this isotopically labeled compound.

Core Concepts: Understanding Solubility

The solubility of a compound in a particular solvent is governed by the principle of "like dissolves like." This means that substances with similar polarities are more likely to be soluble in one another. 4-tert-Octylphenol is a non-polar organic compound due to its large hydrocarbon tail, which makes it hydrophobic.[1] Consequently, it exhibits greater solubility in organic solvents compared to aqueous solutions.

Quantitative Solubility Data

While comprehensive quantitative data is limited, the following table summarizes the available information on the solubility of 4-tert-Octylphenol, which serves as a proxy for this compound.

| Solvent | Scientific Name | Solubility | Temperature (°C) | Notes |

| Alcohols | Readily Soluble | Not Specified | General observation.[1][2] | |

| Ethanol | C2H5OH | Readily Soluble | Not Specified | Widely cited as a suitable solvent.[1][2] |

| Methanol | CH3OH | Soluble | Not Specified | Commercially available as a 100 µg/mL solution. |

| Ketones | ||||

| Acetone | C3H6O | Readily Soluble | Not Specified | Commercially available as 10 µg/mL and 100 µg/mL solutions.[1] |

| Aromatic Hydrocarbons | ||||

| Benzene | C6H6 | Soluble | Not Specified | General observation.[1] |

| Xylenes | C8H10 | Soluble | Not Specified | General observation. |

| Ethers | ||||

| Diethyl Ether | (C2H5)2O | Soluble | Not Specified | General observation.[2] |

| Amides | ||||

| Dimethyl Sulfoxide (DMSO) | (CH3)2SO | 100 mg/mL | Not Specified | A high solubility is noted. |

| Water | H2O | Slightly Soluble | 20 | Reported as 7 mg/L. |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of this compound in an organic solvent, based on the widely used shake-flask method.

Objective: To determine the saturation solubility of this compound in a specified organic solvent at a controlled temperature.

Materials:

-

This compound (solid)

-

Selected organic solvent (e.g., methanol, acetone, ethanol)

-

Analytical balance

-

Scintillation vials or other suitable sealed containers

-

Constant temperature shaker bath

-

Centrifuge

-

Syringes and syringe filters (0.22 µm, solvent-compatible)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of solid this compound to a series of vials. The exact amount should be more than what is expected to dissolve.

-

Accurately pipette a known volume of the selected organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath set to the desired experimental temperature (e.g., 25°C).

-

Allow the mixtures to shake for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker bath and allow the undissolved solid to settle.

-

To ensure complete separation of the solid phase, centrifuge the vials at a high speed for a set duration.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a 0.22 µm syringe filter into a clean, pre-weighed vial to remove any remaining solid particles.

-

Accurately weigh the filtered solution.

-

Dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC-UV).

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the standard solutions and the diluted sample solution using a validated HPLC method.

-

Construct a calibration curve by plotting the analytical response (e.g., peak area) versus the concentration of the standard solutions.

-

Determine the concentration of this compound in the diluted sample by interpolating its response on the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution, taking into account the dilution factor.

-

The solubility can be expressed in various units, such as mg/mL or mol/L.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Experimental workflow for determining the solubility of this compound.

References

Navigating Isotopic Purity: A Technical Guide to 4-tert-Octylphenol-13C6

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the isotopic purity of 4-tert-Octylphenol-13C6, a critical labeled compound in environmental and metabolic research. Understanding the isotopic enrichment and chemical purity of this internal standard is paramount for accurate quantification in complex matrices. This document outlines the available data on its purity, detailed experimental protocols for its analysis, and a visual representation of the analytical workflow.

Data Presentation: Quantitative Purity Analysis

The isotopic and chemical purity of commercially available this compound is a key parameter for its use as an internal standard. The following table summarizes the purity specifications from various suppliers.

| Supplier/Source | Isotopic Purity | Chemical Purity | Analytical Method |

| Santa Cruz Biotechnology | >99% | 98% | Not Specified |

| LGC Standards | Not Specified | >95% | HPLC |

| Cambridge Isotope Laboratories | 99% | 95% | Not Specified |

Experimental Protocols: Methodologies for Purity Assessment

Accurate determination of the isotopic and chemical purity of this compound necessitates robust analytical methodologies. While specific protocols for the labeled compound are often proprietary, the following sections detail established methods for the analysis of 4-tert-Octylphenol (B29142), which are directly applicable to its 13C6 isotopologue with minor modifications to mass spectrometry parameters.

Chemical Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method is suitable for assessing the chemical purity of this compound by separating it from any unlabeled compound or other synthesis-related impurities.

Methodology:

-

Instrumentation: A standard HPLC system equipped with a UV or fluorescence detector (FLD).

-

Column: A C8 or C18 reversed-phase column (e.g., Zorbax Eclipse XDB C8, 5 µm, 4.6 x 150 mm) is effective.[1]

-

Mobile Phase: An isocratic or gradient elution using a mixture of acetonitrile (B52724) and water is typically employed. A common mobile phase composition is acetonitrile/water (65:35, v/v).[1]

-

Flow Rate: A flow rate of 1.0 mL/min is generally used.[1]

-

Column Temperature: Maintaining a constant column temperature, for example at 40°C, ensures reproducible retention times.[1]

-

Detection:

-

UV Detection: Monitoring at a wavelength of 225 nm or 275 nm.

-

Fluorescence Detection (FLD): Excitation at 225 nm and emission at 305 nm for higher sensitivity.

-

-

Sample Preparation: A stock solution of this compound is prepared in a suitable solvent like acetonitrile or methanol. This stock is then diluted to an appropriate concentration for HPLC analysis.

-

Data Analysis: The chemical purity is determined by calculating the peak area of this compound as a percentage of the total peak area of all components in the chromatogram.

Isotopic Purity and Chemical Confirmation by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for both confirming the chemical identity and determining the isotopic enrichment of this compound.

Methodology:

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS).

-

Derivatization (Optional but Recommended): To improve chromatographic peak shape and sensitivity, the phenolic hydroxyl group can be derivatized. A common method is acetylation using acetic anhydride (B1165640) with pyridine (B92270) as a catalyst, or silylation to form a trimethylsilyl (B98337) (TMS) derivative.

-

Column: A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., Varian VF-5ms), is suitable.

-

Oven Temperature Program: A typical program starts at a lower temperature (e.g., 70°C), holds for a short period, and then ramps up to a higher temperature (e.g., 280°C) to ensure elution of the analyte.

-

Carrier Gas: Helium at a constant flow rate.

-

Ionization: Electron Ionization (EI) at 70 eV is standard.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer.

-

Data Acquisition:

-

Full Scan Mode: To identify the compound and any impurities by their mass spectra. The mass spectrum of unlabeled 4-tert-Octylphenol shows characteristic fragments that can be compared to the labeled compound.

-

Selected Ion Monitoring (SIM) Mode: For quantitative analysis and determination of isotopic purity. The molecular ion ([M]+) or a prominent fragment ion is monitored for both the 13C6-labeled and any residual unlabeled compound. For this compound, the molecular ion will be at m/z 212, compared to m/z 206 for the unlabeled compound.

-

-

Sample Preparation: The sample is dissolved in a volatile organic solvent. If derivatization is performed, the reagents are added, and the reaction is allowed to proceed before injection into the GC-MS.

-

Data Analysis: The isotopic purity is calculated by comparing the integrated peak area of the ion corresponding to this compound (M+6) to the sum of the peak areas of the unlabeled compound (M) and any other isotopic variants (e.g., M+1 to M+5).

High-Sensitivity Quantification and Isotopic Purity Verification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the preferred method for the quantification of 4-tert-Octylphenol in complex matrices, using this compound as an internal standard. This technique can also be used to verify the isotopic purity of the standard itself.

Methodology:

-

Instrumentation: An HPLC or UHPLC system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or QTOF).

-

Chromatography: Similar HPLC conditions as described above can be used. The separation is crucial to resolve the analyte from matrix interferences.

-

Ionization: Electrospray ionization (ESI) in negative ion mode is commonly used for phenols, detecting the deprotonated molecule [M-H]-.

-

Mass Spectrometry:

-

MS1 Scan: To observe the mass distribution of the this compound standard. The primary peak should correspond to the [M-H]- of the fully labeled compound (m/z 211). The absence or very low abundance of the ion at m/z 205 (unlabeled [M-H]-) is indicative of high isotopic purity.

-

Multiple Reaction Monitoring (MRM): For high selectivity and sensitivity. A specific precursor ion is selected and fragmented, and a characteristic product ion is monitored.

-

For this compound: A potential transition would be m/z 211 -> product ion.

-

For unlabeled 4-tert-Octylphenol: The transition would be m/z 205 -> product ion.

-

-

-

Sample Preparation: The this compound standard is dissolved and diluted in the mobile phase or a compatible solvent.

-

Data Analysis: The isotopic purity is assessed by comparing the signal intensity of the labeled compound's MRM transition to that of the unlabeled compound's transition. A very high ratio confirms high isotopic enrichment.

Mandatory Visualization: Analytical Workflow

The following diagram illustrates the logical workflow for the synthesis and subsequent analysis of isotopic purity for this compound.

Caption: Isotopic Purity Assessment Workflow.

References

Certificate of Analysis: A Technical Guide to 4-tert-Octylphenol-¹³C₆

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical specifications and methodologies for the characterization of 4-tert-Octylphenol-¹³C₆. This isotopically labeled compound is a critical internal standard for the quantification of 4-tert-Octylphenol in various matrices, particularly in environmental and biological samples.

Quantitative Data Summary

The following tables summarize the key quantitative data for a representative batch of 4-tert-Octylphenol-¹³C₆.

Table 1: Identity and General Properties

| Parameter | Specification |

| Chemical Name | 4-(1,1,3,3-Tetramethylbutyl)phenol-2,3,4,5,6-¹³C₆ |

| CAS Number | 1173020-24-0 |

| Molecular Formula | ¹³C₆C₈H₂₂O |

| Molecular Weight | 212.28 g/mol |

| Appearance | White to off-white solid |

Table 2: Purity and Isotopic Enrichment

| Parameter | Method | Specification |

| Chemical Purity | HPLC | ≥95%[1] |

| Isotopic Enrichment | Mass Spectrometry | ≥99 atom % ¹³C[2][3] |

| Solubility | - | Soluble in DMSO and Methanol (B129727) |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Determination of Chemical Purity by High-Performance Liquid Chromatography (HPLC)

This method is adapted from established procedures for the analysis of 4-tert-Octylphenol.[4][5]

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile (B52724) and water.

-

Solvent A: Water

-

Solvent B: Acetonitrile

-

-

Gradient Program:

-

Start with 60% B.

-

Linearly increase to 95% B over 15 minutes.

-

Hold at 95% B for 5 minutes.

-

Return to initial conditions and equilibrate for 5 minutes.

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection: UV at 225 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: A stock solution of 1 mg/mL is prepared in acetonitrile. This is further diluted to an appropriate concentration (e.g., 100 µg/mL) with the mobile phase.

-

Purity Calculation: The purity is determined by calculating the area percentage of the main peak relative to the total peak area.

Determination of Isotopic Enrichment by Mass Spectrometry

This protocol outlines a general approach for determining the isotopic enrichment of 4-tert-Octylphenol-¹³C₆ using mass spectrometry.[6]

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a suitable ionization source (e.g., Electrospray Ionization - ESI).

-

Ionization Mode: Negative ion mode is often suitable for phenols.

-

Sample Infusion: The sample, dissolved in a suitable solvent like methanol or acetonitrile, is directly infused into the mass spectrometer.

-

Data Acquisition: Full scan mass spectra are acquired over a relevant m/z range to include the unlabeled (M+0) and the fully labeled (M+6) species.

-

Data Analysis: The isotopic distribution of the molecular ion peak is analyzed. The isotopic enrichment is calculated by comparing the intensity of the ¹³C₆ isotopologue to the sum of intensities of all isotopologues of the compound.

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the structure and the position of the ¹³C labels.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: A deuterated solvent in which the compound is soluble (e.g., DMSO-d₆, CDCl₃).

-

Experiments:

-

¹H NMR: To confirm the proton skeleton of the molecule.

-

¹³C NMR: To directly observe the ¹³C enriched signals and confirm the labeling pattern. The absence of signals for the unlabeled phenyl carbons and the presence of intense signals for the labeled carbons confirm the isotopic labeling.

-

-

Data Analysis: The chemical shifts and coupling constants are compared with expected values and data from the unlabeled analogue.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate key processes related to the analysis of 4-tert-Octylphenol-¹³C₆.

Caption: Workflow for the Certificate of Analysis of 4-tert-Octylphenol-¹³C₆.

Caption: Simplified signaling pathway of 4-tert-Octylphenol's endocrine-disrupting action.

References

- 1. 4-tert-Octylphenol-13C6 | LGC Standards [lgcstandards.com]

- 2. scbt.com [scbt.com]

- 3. nemc.us [nemc.us]

- 4. mdpi.com [mdpi.com]

- 5. Determination of three alkylphenol isomers in various water samples using a new HPLC method based on a duet stationary phase. | Sigma-Aldrich [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

The Environmental Fate and Degradation of 4-tert-Octylphenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-tert-Octylphenol (B29142) (4-t-OP) is a synthetic organic chemical belonging to the broader group of alkylphenols. It is primarily used in the production of phenolic resins, surfactants (octylphenol ethoxylates), and as an additive in various industrial products.[1] Due to its widespread use and potential for environmental release, understanding the fate and degradation of 4-t-OP is of significant importance for environmental risk assessment and management. This technical guide provides an in-depth overview of the current scientific knowledge regarding the environmental persistence, bioaccumulation, and degradation pathways of 4-tert-Octylphenol.

Physicochemical Properties

The environmental behavior of 4-t-OP is largely governed by its physicochemical properties. It is a solid at room temperature with low water solubility and a moderate octanol-water partition coefficient (log Kow), indicating a tendency to partition from water into organic phases such as sediment and biota.

Table 1: Physicochemical Properties of 4-tert-Octylphenol

| Property | Value | Reference |

| Molecular Formula | C₁₄H₂₂O | [2] |

| Molecular Weight | 206.33 g/mol | [2] |

| Water Solubility | 19 mg/L at 22°C | [1] |

| log Kow | 4.12 | [1][3] |

| Vapor Pressure | 0.21 Pa at 20°C | [1] |

| Melting Point | 79-82°C | [1] |

| Boiling Point | 280-283°C | [1] |

Environmental Fate

Persistence

4-tert-Octylphenol is considered to be persistent in the environment, particularly under anaerobic conditions.[1] It is not readily biodegradable, though it can be inherently biodegradable, meaning that microorganisms may require a period of adaptation before degradation can occur.[1]

Table 2: Environmental Persistence of 4-tert-Octylphenol

| Compartment | Half-life (DT50) | Conditions | Reference |

| River Water | 7 to 50 days | Laboratory microcosms | [1] |

| Soil | 10 to 14 days | Laboratory conditions, biosolids amended | [4] |

| Anaerobic Sediment | No significant degradation over 83 days | Laboratory incubation | [1] |

| Atmosphere | 0.25 days (estimated) | Reaction with hydroxyl radicals | [1] |

Bioaccumulation

With a log Kow of 4.12, 4-t-OP has a moderate potential for bioaccumulation in aquatic organisms.[1] Experimental studies have confirmed its bioaccumulation in fish, with bioconcentration factors (BCF) varying depending on the species and the tissue analyzed.

Table 3: Bioconcentration of 4-tert-Octylphenol in Fish

| Species | Bioconcentration Factor (BCF) | Tissue | Reference |

| Killifish (Oryzias latipes) | 261 ± 62 | Whole body | [5] |

| Rainbow Trout (Oncorhynchus mykiss) | 1190 | Fat | [6][7] |

| Rainbow Trout (Oncorhynchus mykiss) | 100 - 260 | Brain, muscle, skin, bone, gills, eye | [6][7] |

| Ayu Fish (Plecoglossus altivelis) | 297 ± 194 | Not specified | [5] |

Degradation Pathways

The degradation of 4-tert-Octylphenol in the environment can occur through biotic (biodegradation) and abiotic (photodegradation) processes.

Biodegradation

Aerobic Biodegradation:

Under aerobic conditions, the degradation of 4-t-OP is initiated by microbial action, often involving hydroxylation of the aromatic ring. While not readily biodegradable, adapted microbial communities in environments such as river water and soil can break down the compound.[1][4] The aerobic degradation rate is significantly higher than the anaerobic rate.[8]

Anaerobic Biodegradation:

Under anaerobic conditions, the degradation of 4-t-OP is significantly slower and may not proceed to complete mineralization.[1] Studies have shown that it is persistent in anaerobic sediments.[1] The initial steps of anaerobic degradation of similar phenolic compounds often involve carboxylation of the aromatic ring.

Photodegradation

Photodegradation in the aquatic environment can be a significant removal process for 4-t-OP. This can occur through direct photolysis, where the molecule absorbs light and is transformed, or indirect photolysis, which is mediated by other light-absorbing substances in the water that produce reactive species like hydroxyl radicals.

The quantum yield for the direct photolysis of 4-t-OP in aerated aqueous solution has been evaluated to be 0.058 ± 0.004.[9] The degradation can be enhanced by the presence of substances like Fe(III), which promote the formation of hydroxyl radicals under UV irradiation.[10] A primary photodegradation product is 4-tert-octylcatechol.[9][10]

Experimental Protocols

A variety of standardized methods are employed to study the environmental fate and degradation of 4-tert-Octylphenol.

Biodegradation Testing

-

Ready Biodegradability (OECD 301): These tests, such as the CO2 Evolution Test (OECD 301B), are used to screen for ready biodegradability in an aerobic aqueous medium.[2][11][12][13] The test substance is incubated with a microbial inoculum, and degradation is measured by parameters like CO2 production or dissolved organic carbon removal over 28 days.[11][13]

-

Aerobic and Anaerobic Transformation in Soil (OECD 307): This guideline is used to evaluate the rate and pathway of transformation in soil under both aerobic and anaerobic conditions.[5][6][9][14][15] The test substance, often radiolabeled, is applied to soil samples, which are then incubated in the dark under controlled conditions for up to 120 days.[5][14]

-

Aerobic and Anaerobic Transformation in Aquatic Sediment Systems (OECD 308): This test measures the biodegradation in aquatic sediment systems.[7][10][16][17][18] The test substance is added to a system containing water and sediment, and its transformation and distribution between the two phases are monitored over a period of up to 100 days.[7][16]

Analytical Methods

The detection and quantification of 4-t-OP and its degradation products in environmental samples are typically performed using chromatographic techniques coupled with mass spectrometry.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is a common method for the analysis of 4-t-OP in various matrices, including biological samples and soil.[1][19][20][21][22] Due to the polar nature of the phenolic hydroxyl group, derivatization is often required to improve chromatographic performance and sensitivity.[1][21] Common derivatizing agents include silylating agents like BSTFA.[23][24][25]

-

High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with fluorescence detection (FLD) or tandem mass spectrometry (LC-MS/MS), is used for the analysis of 4-t-OP in aqueous samples.[24][26][27][28] This method can often be performed without derivatization.

Table 4: Summary of Analytical Methods for 4-tert-Octylphenol

| Technique | Sample Matrix | Sample Preparation | Derivatization | Detection | Reference |

| GC-MS | Biological tissues | Acetonitrile extraction, hexane (B92381) partitioning, Florisil cleanup | - | SIM | [19] |

| GC-MS | Water | Solid Phase Extraction (SPE) with C18 | Silylation | MS | [1] |

| GC-MS | Blood, Tissues | Methyl tert-butyl ether extraction | Acetylation | MS (SIM) | [29][30] |

| HPLC-FLD | Surface Water | Liquid-Liquid Extraction with dichloromethane | - | Fluorescence | [26] |

| LC-MS/MS | Urine | Enzymatic hydrolysis, online SPE | - | Tandem MS | [17][28] |

| HPLC-DAD | Biological tissues, Culture medium | H₂O/TFA-methanol extraction, SPE | - | Diode Array | [27] |

Conclusion

4-tert-Octylphenol is a persistent environmental contaminant with a moderate potential for bioaccumulation. Its degradation in the environment is slow, particularly under anaerobic conditions. Aerobic biodegradation and photodegradation are the primary removal pathways, leading to the formation of intermediates such as 4-tert-octylcatechol. A thorough understanding of its environmental fate and the factors influencing its degradation is crucial for developing effective risk mitigation strategies. The standardized experimental protocols and advanced analytical techniques described in this guide are essential tools for researchers and scientists in this endeavor.

References

- 1. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 2. 4-Tert-octylphenol | C14H22O | CID 8814 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. oekotoxzentrum.ch [oekotoxzentrum.ch]

- 4. Degradation of 4-nonylphenol, 4-t-octylphenol, bisphenol A and triclosan following biosolids addition to soil under laboratory conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. OECD 307: Aerobic and Anaerobic Transformation in Soil - Situ Biosciences [situbiosciences.com]

- 6. biotecnologiebt.it [biotecnologiebt.it]

- 7. oecd.org [oecd.org]

- 8. Study of 4-t-octylphenol degradation and microbial community in granular sludge - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. oecd.org [oecd.org]

- 10. OECD 308: Aerobic and Anaerobic Transformation in Aquatic Sediment Systems | ibacon GmbH [ibacon.com]

- 11. researchgate.net [researchgate.net]

- 12. Isolation and Characterization of 4-tert-Butylphenol-Utilizing Sphingobium fuliginis Strains from Phragmites australis Rhizosphere Sediment - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. catalog.labcorp.com [catalog.labcorp.com]

- 15. oecd.org [oecd.org]

- 16. OECD 308: Aerobic and Anaerobic Transformation in Aquatic Sediment Systems - Situ Biosciences [situbiosciences.com]

- 17. oecd.org [oecd.org]

- 18. concawe.eu [concawe.eu]

- 19. frontiersin.org [frontiersin.org]

- 20. researchgate.net [researchgate.net]

- 21. Frontiers | Gas chromatography–mass spectrometry analysis of organic pollutants in French soils irrigated with agro-industrial wastewater [frontiersin.org]

- 22. Gas chromatographic-mass spectrometric determination of 4-nonylphenols and 4-tert-octylphenol in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. library.dphen1.com [library.dphen1.com]

- 25. Environmental Water Pollution, Endocrine Interference and Ecotoxicity of 4-tert-Octylphenol: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. mdpi.com [mdpi.com]

- 28. series.publisso.de [series.publisso.de]

- 29. researchgate.net [researchgate.net]

- 30. Anaerobic biodegradation of phenol in wastewater treatment: achievements and limits - PubMed [pubmed.ncbi.nlm.nih.gov]

toxicological profile of 4-tert-Octylphenol

An In-Depth Technical Guide on the Toxicological Profile of 4-tert-Octylphenol (B29142)

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-tert-Octylphenol (4-t-OP) is an alkylphenol that has garnered significant attention from the scientific community due to its widespread presence in the environment and its potential to disrupt endocrine systems. This technical guide provides a comprehensive overview of the toxicological profile of 4-t-OP, synthesizing key data on its physicochemical properties, toxicokinetics, and various toxicological endpoints. The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug development and chemical safety assessment. This document adheres to stringent data presentation and visualization requirements, including structured tables for quantitative data, detailed experimental protocols, and Graphviz diagrams for signaling pathways and experimental workflows.

Physicochemical Properties

4-tert-Octylphenol is a synthetic organic compound characterized by a phenol (B47542) ring substituted with a bulky tert-octyl group.[1] This structure confers specific physicochemical properties that influence its environmental fate and biological interactions.

| Property | Value | Reference |

| CAS Number | 140-66-9 | [1] |

| Molecular Formula | C₁₄H₂₂O | [1] |

| Molecular Weight | 206.33 g/mol | [1] |

| Appearance | White to pale yellow crystalline solid | [1] |

| Melting Point | 79-82 °C | [1] |

| Boiling Point | 280-283 °C | [1] |

| Water Solubility | 19 mg/L at 22°C | [1] |

| log Kow (Octanol-Water Partition Coefficient) | 4.12 | [1] |

| Vapor Pressure | 0.21 Pa at 20°C | [1] |

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion

The toxicokinetics of 4-tert-octylphenol have been investigated in rodent models, revealing its absorption, distribution to various tissues, metabolic pathways, and routes of excretion.

Absorption

Following oral administration in rats, 4-t-OP is absorbed from the gastrointestinal tract.[2] Bioavailability has been reported to vary between rat strains, with Sprague-Dawley rats showing higher absorption (up to 55%) compared to Wistar rats (around 10%).[2] Dermal absorption is also considered to be high based on its physicochemical properties.[2]

Distribution

Due to its lipophilic nature, 4-t-OP tends to accumulate in adipose tissue.[2] Studies in rats have shown its distribution to various organs, including the liver, kidney, and reproductive tissues.[2] Interestingly, tissue concentrations did not appear to increase with repeated dosing, suggesting a lack of significant bioaccumulation with continuous exposure.[2]

Metabolism

4-tert-octylphenol undergoes both Phase I and Phase II metabolism, primarily in the liver.[2] Phase I reactions involve hydroxylation of the phenol ring.[2] Subsequently, the parent compound and its hydroxylated metabolites are conjugated with glucuronic acid or sulfate (B86663) in Phase II reactions to form more water-soluble compounds.[2] 4-t-OP has also been shown to have a direct inhibitory effect on some cytochrome P450 enzymes.[2]

Excretion

The metabolites of 4-t-OP are primarily excreted in the urine and feces.[2]

Toxicological Profile

Acute Toxicity

4-tert-Octylphenol exhibits low acute toxicity via the oral route.

| Test | Species | Route | Value | Reference |

| LD₅₀ | Rat | Oral | >2000 mg/kg bw | [2] |

| LD₅₀ | Mouse | Oral | 3210 mg/kg bw | [3] |

| Skin Irritation | Rabbit | Dermal | Irritating | [1] |

| Eye Irritation | Rabbit | Ocular | Severe Irritant | [1] |

Sub-lethal effects observed in acute oral toxicity studies in rats included diuresis, ruffled fur, ataxia, and labored breathing.[2] Dermal application in rabbits resulted in skin irritation, and in some studies, severe erythema and necrosis.[1][2] It is classified as a severe eye irritant.[1]

Sub-chronic Toxicity

Repeated oral exposure to 4-t-OP in rats for 28 to 90 days has been shown to cause systemic effects at higher doses.[2] Observed effects include reductions in body weight gain and changes in the weights of the liver and kidneys.[2]

Genotoxicity

The genotoxic potential of 4-tert-octylphenol has been evaluated in both in vitro and in vivo systems. While it is generally considered not to be genotoxic, some studies have indicated a potential for DNA damage at high concentrations.[4] An in vivo study using the comet assay in rats showed a significant increase in DNA damage (tail length and tail moment) in peripheral blood cells at a dose of 250 mg/kg bw administered orally for 4 weeks.[4]

Carcinogenicity

There is currently insufficient evidence to classify 4-tert-octylphenol as a carcinogen.

Reproductive and Developmental Toxicity

The effects of 4-t-OP on reproduction and development are a primary area of concern due to its endocrine-disrupting properties.

A two-generation reproductive toxicity study in rats, following a protocol similar to OECD Guideline 416, administered 4-t-OP in the diet at concentrations of 0, 0.2, 20, 200, and 2000 ppm.[1][2] Adverse systemic effects, such as decreased body weights in adults and offspring, were observed only at the highest dose (2000 ppm).[1][2] This high dose also led to minor, body weight-related delays in the age of vaginal patency in F1 females and preputial separation in F1 males.[1][2] Importantly, no effects were observed on reproductive parameters, including sperm count, motility, and morphology, or on estrous cyclicity.[1][2] The No-Observed-Adverse-Effect Level (NOAEL) for systemic and postnatal developmental toxicity was determined to be 200 ppm, while the NOAEL for reproductive toxicity was at or above 2000 ppm.[1][2]

Perinatal exposure to 4-t-OP in mice has been shown to disrupt brain development and lead to abnormal cognitive, social, and anxiety-like behaviors in the offspring.[5]

Endocrine-Disrupting Effects and Mechanism of Action

The primary mechanism of toxicity for 4-tert-octylphenol is its action as an endocrine-disrupting chemical (EDC). It is a known xenoestrogen, meaning it can mimic the effects of the natural estrogen, 17β-estradiol.

Estrogenic Activity

4-t-OP exerts its estrogenic effects by binding to estrogen receptors (ERs), primarily ERα and ERβ.[6] This binding initiates a cascade of molecular events typically triggered by endogenous estrogens. This interaction can lead to the activation of estrogen-responsive genes and the subsequent physiological effects.[6]

The estrogenic potency of 4-t-OP is significantly lower than that of 17β-estradiol. However, its persistence in the environment and potential for bioaccumulation raise concerns about chronic exposure.

Uterotrophic Effects

A hallmark of estrogenic activity is the stimulation of uterine growth (uterotrophic effect) in female rodents. In vivo studies have demonstrated that 4-t-OP can induce a significant increase in uterine weight in both immature and ovariectomized adult rats.[4] The magnitude of this response is dose-dependent and varies with the route of administration, with subcutaneous injection generally producing a greater effect than oral gavage.[4]

Effects on the Male Reproductive System

Exposure to 4-t-OP has been shown to adversely affect the male reproductive system in some studies, with reported effects including reduced testicular size and sperm production in rats.[7] However, as noted in the two-generation study, these effects are often observed at high doses that also cause systemic toxicity.[1][2]

Induction of Vitellogenin

In fish, a key biomarker for exposure to estrogenic compounds is the induction of vitellogenin (Vtg), an egg-yolk precursor protein, in males.[8] Studies have shown that exposure of male fish to 4-t-OP, either through water or diet, leads to a dose-dependent increase in plasma Vtg levels.[8][9]

Experimental Protocols

Two-Generation Reproductive Toxicity Study (based on OECD Guideline 416)

-

Administration: 4-tert-Octylphenol administered in the diet at concentrations of 0, 0.2, 20, 200, and 2000 ppm.[1][2]

-

Dosing Period: P (parental) generation dosed for a pre-mating period, during mating, gestation, and lactation. F1 generation dosed from weaning through mating to the weaning of the F2 generation.[1][2]

-

Parameters Evaluated:

-

Parental Animals: Clinical observations, body weight, food consumption, reproductive performance (mating, fertility, gestation length), and organ weights.

-

Offspring (F1 and F2): Viability, clinical signs, body weight, anogenital distance, age at vaginal patency and preputial separation, and post-weaning developmental landmarks.[1][2]

-

Sperm Analysis (F1 males): Sperm count, motility, and morphology.[1][2]

-

Estrous Cyclicity (F1 females): Monitored by vaginal smears.[1]

-

Pathology: Gross necropsy and histopathology of reproductive and endocrine tissues.

-

References

- 1. Two-generation reproduction study with para-tert-octylphenol in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. rti.org [rti.org]

- 3. idosi.org [idosi.org]

- 4. academic.oup.com [academic.oup.com]

- 5. 4-tert-Octylphenol Exposure Disrupts Brain Development and Subsequent Motor, Cognition, Social, and Behavioral Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Endocrine disrupting chemicals targeting estrogen receptor signaling: Identification and mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]

- 7. health.state.mn.us [health.state.mn.us]

- 8. Estrogenic effect of dietary 4-tert-octylphenol in rainbow trout (Oncorhynchus mykiss) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Use of 4-tert-Octylphenol-13C6 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of 4-tert-Octylphenol-13C6 as an internal standard in the quantitative analysis of 4-tert-Octylphenol (4-t-OP). The use of a stable isotope-labeled internal standard is a critical component of robust analytical methodologies, ensuring high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis.[1][2]

Introduction to 4-tert-Octylphenol and the Role of its 13C6-Labeled Internal Standard

4-tert-Octylphenol is a synthetic chemical belonging to the group of alkylphenols.[3] It is primarily used in the production of octylphenol (B599344) formaldehyde (B43269) resins and octylphenol ethoxylates, which are incorporated into products such as tires, paints, and adhesives.[3] Due to its potential as an endocrine disruptor, there is significant interest in monitoring its presence in environmental and biological samples.[3]

Accurate quantification of 4-t-OP, often present at trace levels, requires a reliable analytical method. Isotope dilution mass spectrometry (IDMS) is a premier analytical technique that employs a stable isotope-labeled version of the analyte as an internal standard.[4] this compound, where six carbon atoms in the phenol (B47542) ring are replaced with the heavy isotope ¹³C, is an ideal internal standard for this purpose.[5] Its chemical and physical properties are nearly identical to the native 4-t-OP, ensuring it behaves similarly during extraction, derivatization, and chromatographic separation. However, its increased mass allows for distinct detection by a mass spectrometer, enabling precise correction for any analyte loss during the analytical process.

Applications

The use of this compound as an internal standard has been successfully applied in various analytical methods for the determination of 4-t-OP in diverse and complex matrices.

Key Applications Include:

-

Biomonitoring: Quantification of 4-t-OP in human urine to assess exposure levels.[1][2][3][6]

-

Environmental Analysis: Detection of 4-t-OP in drinking water, surface water, and indoor air samples.[7][8][9]

-

Food and Biological Samples: Analysis of 4-t-OP in aquaculture feed and other biological tissues.[10]

Experimental Protocol: Quantification of 4-tert-Octylphenol in Human Urine by LC-MS/MS

This protocol details a method for the determination of 4-t-OP in human urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with this compound as an internal standard. This method is adapted from established biomonitoring protocols.[3][6]

1. Materials and Reagents

-

4-tert-Octylphenol (analytical standard)

-

This compound (internal standard)

-

Acetonitrile (B52724) (LC-MS grade)

-

Methanol (B129727) (LC-MS grade)

-

Water (ultrapure)

-

Formic acid

-

β-glucuronidase from E. coli

-

Solid-Phase Extraction (SPE) cartridges (e.g., C18)

2. Standard Solution Preparation

-

Stock Solutions (1000 mg/L): Prepare individual stock solutions of 4-t-OP and this compound in methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the 4-t-OP stock solution with a methanol/water mixture to create a calibration curve.

-

Internal Standard Spiking Solution: Prepare a working solution of this compound at a fixed concentration in methanol.

3. Sample Preparation

-

Sample Thawing: Thaw frozen urine samples at room temperature.

-

Internal Standard Spiking: To a 1 mL aliquot of urine, add a known amount of the this compound internal standard spiking solution.

-

Enzymatic Hydrolysis: Since 4-t-OP is often present in urine as glucuronide conjugates, enzymatic hydrolysis is necessary to release the free form. Add β-glucuronidase in an ammonium acetate buffer (pH 6.5) to the urine sample. Incubate at 37°C for at least 4 hours.[3][6]

-

Solid-Phase Extraction (SPE):

-

Condition the SPE cartridge with methanol followed by water.

-

Load the hydrolyzed urine sample onto the cartridge.

-

Wash the cartridge with water to remove interferences.

-

Elute the 4-t-OP and this compound with an appropriate organic solvent (e.g., acetonitrile or methanol).

-

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume of the mobile phase for LC-MS/MS analysis.

4. LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 3.5 µm).

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 10 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode.

-

Detection: Multiple Reaction Monitoring (MRM). Monitor at least two transitions for both 4-t-OP and this compound for quantification and confirmation.

-

5. Data Analysis and Quantification

-

Construct a calibration curve by plotting the ratio of the peak area of 4-t-OP to the peak area of this compound against the concentration of the calibration standards.

-

Determine the concentration of 4-t-OP in the urine samples by interpolating the peak area ratios from the calibration curve.

Quantitative Data Summary

The following tables summarize typical quantitative data obtained using methods employing this compound as an internal standard.

Table 1: Method Validation Parameters for 4-t-OP Analysis in Urine by LC-MS/MS

| Parameter | Value | Reference |

| Limit of Quantification (LOQ) | 0.1 - 2.0 µg/L | [1][3] |

| Limit of Detection (LOD) | 0.1 - 0.6 µg/L | [3] |

| Recovery | 92 - 105% | [1][2] |

| Intra-day Precision (%RSD) | 1 - 6% | [1][2] |

| Inter-day Precision (%RSD) | 1 - 6% | [1][2] |

Table 2: Mass Spectrometry Parameters for 4-t-OP and 4-t-OP-13C6

| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |

| 4-tert-Octylphenol | 205.2 | 133.1 | 106.1 |

| This compound | 211.2 | 139.1 | 112.1 |

Note: Specific m/z values may vary slightly depending on the instrument and conditions.

Visualizations

Experimental Workflow for 4-t-OP Analysis in Urine

Caption: Workflow for the quantification of 4-tert-Octylphenol in urine.

Logical Relationship of Isotope Dilution

Caption: Principle of isotope dilution for accurate quantification.

References

- 1. Isotope-dilution gas chromatography-mass spectrometry coupled with injection-port butylation for the determination of 4-t-octylphenol, 4-nonylphenols and bisphenol A in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. series.publisso.de [series.publisso.de]

- 4. library.dphen1.com [library.dphen1.com]